AVE5688 was developed by the pharmaceutical company Astellas Pharma as part of their research into neurokinin receptor antagonists. This compound is categorized under neurokinin-1 receptor antagonists, which are known for their ability to inhibit the action of substance P, a neuropeptide involved in pain transmission and inflammatory responses. As a selective antagonist, AVE5688 aims to provide therapeutic benefits with reduced side effects compared to non-selective agents.
The synthesis of AVE5688 involves several chemical reactions that require precise conditions to yield high purity and yield. Common synthetic routes include:
The synthesis process is optimized through various parameters such as temperature, solvent choice, and reaction time to ensure maximum efficiency and minimal by-products.
AVE5688 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with the neurokinin-1 receptor. The compound's molecular formula is typically represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
AVE5688 undergoes several important chemical reactions during its synthesis and application:
These reactions are essential for determining the compound's efficacy and safety profile.
AVE5688 exerts its pharmacological effects primarily through antagonism of the neurokinin-1 receptor. The mechanism involves:
Data from these studies indicate a promising profile for AVE5688 as a potential treatment for conditions like chronic pain and anxiety disorders.
The physical properties of AVE5688 contribute to its bioavailability and therapeutic effectiveness:
Chemical properties such as pKa values can influence its ionization state at physiological pH, affecting absorption and distribution within biological systems.
AVE5688 has several potential applications in scientific research and clinical settings:
Research continues to explore these applications, with ongoing clinical trials assessing its safety and effectiveness across various indications.
Glycogen phosphorylase (GP) catalyzes the rate-limiting step of glycogenolysis, liberating glucose-1-phosphate from glycogen stores. In type 2 diabetes (T2D), dysregulated hepatic glucose production contributes significantly to fasting hyperglycemia. Allosteric inhibition of GP offers a mechanism to suppress excessive hepatic glucose output without risk of hypoglycemia, as glucose itself modulates GP activity. The AMP-binding site (allosteric activator site) represents a key target, as occupancy stabilizes the inactive T-state conformation of GP, reducing enzymatic activity [1] [6]. Physiological inhibitors like glucose-6-phosphate bind near this site, displacing activators like AMP and inducing conformational changes that propagate to the catalytic site [6]. AVE5688 exemplifies a synthetic approach to exploit this allosteric control mechanism.
Early GP inhibitors focused on glucose analogues (e.g., caffeine derivatives) but lacked potency and specificity. Subsequent efforts identified distinct chemotypes:
AVE5688 (C₁₆H₈ClF₅N₂O₅; MW 438.69) is a potent, acyl urea-based allosteric inhibitor specifically designed to target the AMP activator site of GP. It exhibits:
Parameter | Value | Target/Model | Source |
---|---|---|---|
CAS Number | 613260-13-2 | - | [2] |
Molecular Weight | 438.69 g/mol | - | [2] |
IC₅₀ (rmGPb) | 430 nM | Rabbit Muscle GPb | [2] |
IC₅₀ (rmGPa) | 915 nM | Rabbit Muscle GPa | [2] |
Kd (rmGPb) | 170 nM | Rabbit Muscle GPb | [1] [2] |
Kd (rmGPa) | 530 nM | Rabbit Muscle GPa | [1] [2] |
Binding Mode | AMP site (T-state) | Crystal Structure | [1] |
Thermodynamic Profile (GPb) | ΔH = -9.0 kcal/mol; TΔS = 0.3 kcal/mol | Rabbit Muscle GPb (ITC) | [1] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0